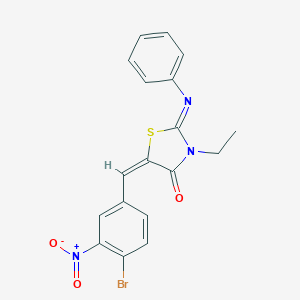![molecular formula C20H16Cl2N4O5S2 B297653 N-(2-cyanoethyl)-N-[(5-{(E)-[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide](/img/structure/B297653.png)
N-(2-cyanoethyl)-N-[(5-{(E)-[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanoethyl)-N-[(5-{(E)-[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-N-[(5-{(E)-[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide typically involves multi-step organic reactions. The starting materials might include 3,4-dichlorophenyl derivatives, furyl compounds, and methanesulfonamide. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-cyanoethyl)-N-[(5-{(E)-[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-cyanoethyl)-N-[(5-{(E)-[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other sulfonamides, pyrimidinylidene derivatives, and cyanoethyl-containing molecules. Examples include:
- N-(2-cyanoethyl)-N-methylmethanesulfonamide
- 1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidine derivatives
Uniqueness
The uniqueness of N-(2-cyanoethyl)-N-[(5-{(E)-[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C20H16Cl2N4O5S2 |
|---|---|
Peso molecular |
527.4 g/mol |
Nombre IUPAC |
N-(2-cyanoethyl)-N-[[5-[(E)-[1-(3,4-dichlorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]furan-2-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C20H16Cl2N4O5S2/c1-33(29,30)25(8-2-7-23)11-14-5-4-13(31-14)10-15-18(27)24-20(32)26(19(15)28)12-3-6-16(21)17(22)9-12/h3-6,9-10H,2,8,11H2,1H3,(H,24,27,32)/b15-10+ |
Clave InChI |
WWQVQEAUCKSSRM-XNTDXEJSSA-N |
SMILES isomérico |
CS(=O)(=O)N(CCC#N)CC1=CC=C(O1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES |
CS(=O)(=O)N(CCC#N)CC1=CC=C(O1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CS(=O)(=O)N(CCC#N)CC1=CC=C(O1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromobenzyl)-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297572.png)
![N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297573.png)
![N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297575.png)
![N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297576.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B297579.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297580.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B297581.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297583.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B297585.png)
![5-[(5-{5-Nitro-2-methoxyphenyl}-2-furyl)methylene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297588.png)
![(2E,5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297589.png)
![(2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297590.png)

![4-methyl-N-(4-methylbenzyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297594.png)
